molecular formula C22H17FO3 B11380364 11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

Cat. No.: B11380364
M. Wt: 348.4 g/mol
InChI Key: CXIFRPWRFKNITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4-hydroxy coumarins and thioamides as starting materials. The reaction is mediated by phenyliodine(III) diacetate (PIDA) at room temperature, which promotes the formation of the furo[3,2-c]chromen-4-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of green chemistry and efficient catalytic processes are often employed to optimize yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,2-c]chromen-4-ones and related structures, such as:

Uniqueness

What sets 11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one apart is its specific combination of ring systems and the presence of the 4-fluorophenyl group

Properties

Molecular Formula

C22H17FO3

Molecular Weight

348.4 g/mol

IUPAC Name

16-(4-fluorophenyl)-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one

InChI

InChI=1S/C22H17FO3/c23-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-1-3-5-16(15)22(24)26-21/h6-12H,1-5H2

InChI Key

CXIFRPWRFKNITK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.